BENGHE Foundational & Exploratory

Check Availability & Pricing

Understanding the ring strain of 2-(1-
Methylazetidin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(1-Methylazetidin-3-yl)ethanol

Cat. No.: B1149380

An In-Depth Technical Guide to the Ring Strain of 2-(1-Methylazetidin-3-yl)ethanol

Abstract

Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant
interest in medicinal chemistry and organic synthesis.[1][2] Their unique chemical properties
are largely dictated by inherent ring strain, which influences their conformation, stability, and
reactivity.[3] This technical guide provides a comprehensive analysis of the ring strain in the
azetidine core, with a specific focus on the substituted derivative, 2-(1-Methylazetidin-3-
yl)ethanol. We will explore the origins of this strain, detail the computational and experimental
methodologies used for its quantification, present generalized synthetic protocols, and discuss
the implications of strain-release chemistry in the context of drug discovery. This document is
intended for researchers, scientists, and drug development professionals seeking a deeper
understanding of this privileged heterocyclic scaffold.

The Fundamentals of Ring Strain in Azetidines

Four-membered rings, such as the azetidine scaffold, possess significant potential energy
stored within their cyclic structure due to deviations from ideal bond angles and lengths.[4] This
stored energy, known as ring strain, is the primary driver of their unique reactivity compared to
more stable five- or six-membered rings.[1][5] The total strain energy in azetidines is a
composite of two main factors:
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» Angle Strain (Baeyer Strain): Arises from the compression of internal bond angles, forcing
them to deviate from the ideal sp3 tetrahedral angle of 109.5°. This deviation leads to
decreased orbital overlap and a higher energy state.

o Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent atoms, which
creates repulsive electronic interactions. To alleviate this, the azetidine ring is not planar but
adopts a puckered conformation.[6] Electron diffraction studies on the parent azetidine
molecule revealed a dihedral angle of approximately 37°, confirming its non-planar structure.

[6]

The ring strain of azetidine (approx. 25.4 kcal/mol) is intermediate between that of the more
strained aziridines (27.7 kcal/mol) and the significantly less strained pyrrolidines (5.4 kcal/mol).
[1] This unique energetic profile makes the azetidine ring stable enough for facile handling
while being sufficiently "spring-loaded" to participate in strain-release reactions under
appropriate conditions.[1][2][7]

Table 1. Comparative Ring Strain Energies of Small Heterocycles and Cycloalkanes

. . Ring Strain Energy
Compound Ring Size Heteroatom

(kcallmol)
Aziridine 3 Nitrogen 27.7[1]
Azetidine 4 Nitrogen 25.4[1]
Pyrrolidine 5 Nitrogen 5.4[1]

| Cyclobutane | 4 | None | 26.4 |

Physicochemical Profile of 2-(1-Methylazetidin-3-
yl)ethanol

The target molecule, 2-(1-Methylazetidin-3-yl)ethanol, features two key substituents on the
azetidine core: a methyl group on the nitrogen atom (N-1) and a 2-hydroxyethyl group on a
carbon atom (C-3). These substituents are expected to influence the ring's conformation and
overall strain energy.
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e N-Methyl Group: The methyl group at the nitrogen atom introduces steric bulk and can
influence the ring's puckering and the nitrogen inversion barrier. The conformational
preference of N-substituents in small rings is complex and can be affected by non-bonding
interactions.[8]

o 3-(2-Hydroxyethyl) Group: This substituent at the C-3 position adds further steric bulk and a
functional group capable of hydrogen bonding. Its orientation (axial vs. equatorial in the
puckered ring) will significantly impact the molecule's conformational equilibrium and,
consequently, its interaction with its environment. The presence of substituents at the 3-
position is a common feature in many biologically active azetidine derivatives.[9]

While specific, experimentally determined strain energy for 2-(1-Methylazetidin-3-yl)ethanol is
not available in the cited literature, it is anticipated to be in the same range as the parent
compound, modulated by the steric and electronic effects of its substituents.

Table 2: Physicochemical Properties of 2-(1-Methylazetidin-3-yl)ethanol

Property Value

Molecular Formula CeH13NO

Molecular Weight 115.17 g/mol

InChiKey XUCLCYHNWRAQJA-UHFFFAOYSA-N
IUPAC Name 2-(1-methylazetidin-3-yl)ethanol

Predicted LogP ~0.2 (indicating moderate hydrophilicity)[10]

| Boiling Point | 180—200°C (predicted)[10] |

Methodologies for Determining Ring Strain

Ring strain energy is a theoretical concept and cannot be measured directly. It is calculated by
comparing the energy of the cyclic molecule to a hypothetical, strain-free acyclic reference.[11]
Both computational and experimental methods can be employed to derive the necessary
energetic data.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.researchgate.net/figure/The-ring-pucker-in-azetidine-derivatives-can-be-influenced-by-a-C-F-N-charge-dipole_fig1_259456892
https://www.researchgate.net/figure/Biologically-important-3-substituted-azetidines_fig1_395327492
https://www.benchchem.com/product/b1149380?utm_src=pdf-body
https://www.benchchem.com/product/b1149380?utm_src=pdf-body
https://chemistry.stackexchange.com/questions/148019/how-can-you-calculate-ring-strain-in-beta-lactams-for-different-penicillin-drugs
https://chemistry.stackexchange.com/questions/148019/how-can-you-calculate-ring-strain-in-beta-lactams-for-different-penicillin-drugs
https://www.benchchem.com/pdf/theoretical_calculations_of_cyclododecyne_ring_strain.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Computational Approaches

Quantum chemistry calculations are the most common tools for accurately quantifying ring
strain.[12][13][14] The most widely accepted method involves calculating the enthalpy change
of a hypothetical isodesmic reaction. In such a reaction, the number and type of each chemical
bond are conserved on both the reactant and product sides, which minimizes computational
errors and provides a reliable measure of the strain energy.[11][13]

Experimental Protocol: DFT Calculation of Azetidine Ring Strain

Objective: To calculate the ring strain energy (RSE) of an azetidine derivative using Density
Functional Theory (DFT).

Methodology: This protocol outlines a generalized workflow using an isodesmic reaction
approach.

e Construct the Isodesmic Reaction:

o Define a balanced hypothetical reaction where the azetidine ring is opened into strain-free
acyclic components. For the parent azetidine, a suitable reaction is: Azetidine + 2 CHa —
CHs-CHz2-NH2 + CH3-CH2-CHs

o Note that the number of C-C, C-H, C-N, and N-H bonds is identical on both sides of the
equation.

e Structure Optimization:

o Using quantum chemistry software (e.g., Gaussian, ORCA), build the 3D structures for
each molecule in the reaction (azetidine, methane, ethylamine, propane).

o Perform a geometry optimization for each molecule to find its lowest energy conformation.
A common level of theory for this is DFT with a functional like B3LYP or wB97X-D and a
basis set such as 6-31G(d) or def2-TZVP.[11]

» Frequency Calculation:

o Run a vibrational frequency calculation on each optimized structure.[11]
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o This confirms that each structure is a true energy minimum (i.e., has no imaginary
frequencies) and provides the Zero-Point Vibrational Energy (ZPVE) and thermal
corrections to enthalpy.[11]

e Energy Calculation:
o Calculate the total electronic energy (E) for each optimized molecule.

o Correct this energy with the ZPVE to get the total zero-point corrected energy (Eo = E +
ZPVE).

o Calculate Strain Energy:

o Calculate the enthalpy of the isodesmic reaction (AH_rxn) using the computed energies:
AH_rxn = [Eo(ethylamine) + Eo(propane)] - [Eo(azetidine) + 2 * Eo(methane)]

o The Ring Strain Energy (RSE) is equal to the negative of the reaction enthalpy: RSE =
-AH_rxn.
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Caption: Computational workflow for determining ring strain energy via DFT.

Experimental Approaches

While less common for determining strain energy directly, experimental techniques provide
crucial data for validating computational models.
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o Bomb Calorimetry: Measures the heat of combustion, which can be used to calculate the
standard enthalpy of formation (AfH®). By comparing this value to the enthalpy of a strain-
free reference, the strain energy can be derived.

o X-ray Crystallography: Provides precise measurements of bond lengths and angles in the
solid state.[15] This structural information reveals the degree of geometric distortion and
validates the optimized geometries obtained from computational methods.

Synthetic Strategies

The synthesis of substituted azetidines can be challenging due to the high ring strain.[16]
However, numerous methods have been developed, often leveraging strain-release principles
or intramolecular cyclizations.

Experimental Protocol: Generalized Synthesis of 2-(1-Methylazetidin-3-yl)ethanol

Objective: To provide a plausible, generalized synthetic route for 2-(1-Methylazetidin-3-
yl)ethanol based on established chemical transformations. This protocol is illustrative and
adapted from multi-step syntheses of related 3-substituted azetidines.[17][18][19]

Methodology: A common strategy involves the initial formation of a protected azetidine core,
followed by functionalization and deprotection/N-alkylation.

o Synthesis of N-Boc-azetidin-3-one: Start with a commercially available precursor like 1-Boc-
3-azetidinone.

o Horner-Wadsworth-Emmons Reaction: React N-Boc-azetidin-3-one with a phosphonate
ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base (e.g., NaH)
to form methyl 2-(1-Boc-azetidin-3-ylidene)acetate.[18][19] This step introduces the carbon
framework for the side chain.

e Hydrogenation: Reduce the exocyclic double bond of the ylideneacetate using a catalyst like
Palladium on carbon (Pd/C) under a hydrogen atmosphere. This saturates the side chain,
yielding methyl 2-(1-Boc-azetidin-3-yl)acetate.

» Reduction of the Ester: Reduce the ester group to a primary alcohol using a strong reducing
agent like Lithium Aluminum Hydride (LiAlH4) in an anhydrous solvent (e.g., THF). This step
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forms N-Boc-2-(azetidin-3-yl)ethanol.

o Deprotection and N-Methylation:

o Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or
HCl in an organic solvent.

o Perform reductive amination by treating the resulting secondary amine with formaldehyde
in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install the N-
methyl group, yielding the final product, 2-(1-Methylazetidin-3-yl)ethanol.
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N-Boc-azetidin-3-one Generalized synthetic pathway for 2-(1-Methylazetidin-3-yl)ethanol.
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Caption: Generalized synthetic pathway for 2-(1-Methylazetidin-3-yl)ethanol.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1149380?utm_src=pdf-body-img
https://www.benchchem.com/product/b1149380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Ring Strain in Drug Discovery and Chemical Biology

The inherent strain of the azetidine ring, once seen as a liability, is now recognized as a
valuable asset in drug design.[3][20]

» Rigid Scaffolding: The strained ring provides a rigid, three-dimensional scaffold that can
position substituents in well-defined regions of chemical space. This conformational
constraint can lead to improved binding affinity and selectivity for biological targets.[3]

e Improved Physicochemical Properties: Incorporating an azetidine ring can improve
properties like aqueous solubility and ligand efficiency while reducing molecular weight
compared to larger, more flexible rings.[3]

» Strain-Release Reactivity: The high potential energy of the ring can be harnessed to drive
reactions. In a biological context, this can be exploited for covalent inhibitor design. A
strategically placed azetidine ring within a drug molecule could undergo a ring-opening
reaction upon nucleophilic attack from an amino acid residue (e.g., cysteine or serine) in the
active site of a target enzyme, forming a stable covalent bond. This strain-release driven
conjugation is a powerful strategy for achieving potent and durable target engagement.[4]
[21]
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Caption: Conceptual pathway for strain-release driven bio-conjugation.

Conclusion

The ring strain of the azetidine core is a defining feature that governs its structure, stability, and
chemical reactivity. While the precise strain energy of 2-(1-Methylazetidin-3-yl)ethanol
requires specific computational or experimental determination, it is fundamentally derived from
the same principles of angle and torsional strain that characterize the parent heterocycle, with
modulation from its N-methyl and C-3-hydroxyethyl substituents. Understanding the nature of
this strain allows researchers to rationalize the molecule's behavior and to harness its potential.
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For drug development professionals, the strained azetidine ring is not a liability but a powerful
design element, offering a rigid scaffold, improved physicochemical properties, and the
potential for novel, strain-release driven mechanisms of action. A thorough grasp of these
principles is essential for the effective utilization of azetidine-containing compounds in modern
chemical and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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